N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide
Description
N-(4-Amino-2-(thiophen-2-yl)phenyl)acetamide (CAS: 1131604-98-2) is an acetamide derivative featuring a 4-aminophenyl group substituted at the ortho-position with a thiophen-2-yl moiety. The compound’s structure combines a primary amine (–NH₂) on the phenyl ring with a sulfur-containing heterocyclic thiophene, which may enhance its electronic and pharmacological properties. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The amino group likely improves solubility and hydrogen-bonding capacity, making it a candidate for drug discovery .
Properties
IUPAC Name |
N-(4-amino-2-thiophen-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8(15)14-11-5-4-9(13)7-10(11)12-3-2-6-16-12/h2-7H,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSITCZZWXNYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide may exhibit significant anticancer activity. Thiophene derivatives are known for their potential to interact with biological targets involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in tumor cells, suggesting that this compound may also have this capability .
Mechanism of Action
The compound's ability to modulate enzyme activity is crucial for its therapeutic potential. It has been suggested that it may interact with specific enzymes and receptors, leading to various therapeutic effects, including anti-inflammatory and antimicrobial activities. For instance, the compound's structural characteristics allow it to bind effectively to targets involved in cancer cell proliferation and survival pathways.
Case Studies
- In Vitro Studies : In vitro evaluations of similar thiophene derivatives demonstrated their effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). Compounds exhibiting significant growth inhibition were identified, highlighting the potential of structurally related compounds like this compound in anticancer therapy .
- Structure–Activity Relationship (SAR) : SAR studies have shown that modifications in the thiophene ring can enhance biological activity. For example, compounds with specific substitutions on the thiophene moiety displayed improved potency against cancer cell lines compared to their unsubstituted counterparts .
Biological Applications
Antimicrobial Activity
This compound may also possess antimicrobial properties. Thiophene derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi. This suggests that this compound could be explored as a potential antimicrobial agent .
Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of compounds similar to this compound. For instance, some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as neurodegenerative diseases .
Synthesis and Chemical Reactivity
Synthesis Methods
Various synthesis methods for this compound have been documented, including:
- Buchwald-Hartwig Coupling : This method facilitates the formation of aryl amines through palladium-catalyzed coupling reactions.
- Reduction Reactions : The compound can be synthesized using reducing agents such as sodium borohydride under controlled conditions to yield the desired amine product.
Reactivity and Derivative Formation
The presence of both acetamide and thiophene groups allows for diverse chemical reactivity, enabling the synthesis of various derivatives with potentially enhanced biological activities. This versatility makes it a valuable compound in drug development and materials science .
Mechanism of Action
The mechanism of action of N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological/physical properties of N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide and related compounds:
Pharmacological and Physicochemical Insights
- Antimycobacterial Activity: N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrated in vitro activity against Mycobacterium tuberculosis, suggesting that halogenation (e.g., bromine) at the phenyl ring may enhance antimicrobial properties. However, the amino group in the target compound could improve solubility and reduce toxicity .
- The triazole ring may contribute to binding affinity, whereas the amino group in the target compound might offer different hydrogen-bonding interactions .
- Structural Mimicry: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide shares structural features with benzylpenicillin, highlighting the role of heterocycles (thiazole vs. thiophene) in bioactivity. The dichlorophenyl group increases lipophilicity but may reduce solubility compared to the amino-substituted derivative .
Biological Activity
N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. Its structure includes an acetamide functional group and a thiophene ring, which contributes to its unique chemical reactivity and biological activity. The compound's ability to modulate various biological targets makes it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that thiophene derivatives can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
Table 1: Anticancer Activity Against Various Cell Lines
The compound has been shown to interact with specific enzymes and receptors, which may lead to its anticancer effects. For instance, it has been suggested that it acts as a dual inhibitor of VEGFR-2 and EGFR pathways, crucial in tumor growth and metastasis .
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory activity . Thiophene derivatives are known for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property makes the compound a potential candidate for treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It interacts with cellular receptors that play roles in signaling pathways associated with tumor growth and immune response.
- Structural Interactions : The unique structural features allow for effective binding to target sites, enhancing its pharmacological efficacy.
Study on Anticancer Activity
A study focusing on the anticancer properties of thiophene derivatives, including this compound, demonstrated promising results against multiple human cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Study on Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers following treatment with this compound, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
